Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride
Description
Methyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride is a chiral carbamate derivative characterized by a (2R)-configured aminopropan-2-yl backbone linked to a methyl carbamate group. This compound is structurally related to bioactive molecules targeting enzymes or receptors, with its stereochemistry and carbamate moiety playing critical roles in its pharmacological profile. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical formulations .
Properties
IUPAC Name |
methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.ClH/c1-4(3-6)7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVBZYSSZUCODC-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)NC(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1832636-56-2 | |
| Record name | methyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride typically involves the reaction of methyl carbamate with (2R)-1-aminopropan-2-ol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Methyl Carbamate: Methyl carbamate is synthesized by reacting methanol with urea in the presence of a catalyst.
Reaction with (2R)-1-aminopropan-2-ol: The methyl carbamate is then reacted with (2R)-1-aminopropan-2-ol in the presence of hydrochloric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The carbamate group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carbonyl compounds.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Organic Synthesis
Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride serves as a protecting group for amines during organic synthesis. Its ability to form stable carbamates makes it valuable in the synthesis of complex organic molecules. This application is particularly useful in multi-step synthesis where selective protection of functional groups is required.
Pharmaceutical Development
In medicinal chemistry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). For example, it plays a crucial role in the preparation of Encorafenib, a selective RAF kinase inhibitor used in cancer treatment. The compound's structure allows for modifications that enhance bioactivity and selectivity towards specific biological targets .
Biochemical Studies
This compound is employed in biochemical research to modify biomolecules such as peptides and proteins. By protecting amine functionalities, researchers can study the effects of various modifications on protein function and stability, providing insights into enzyme mechanisms and protein interactions .
Case Study 1: Synthesis of Encorafenib
A study highlighted the synthesis pathway for Encorafenib, showcasing the use of this compound as a key intermediate. The process involved multiple steps where this compound facilitated the introduction of necessary functional groups while maintaining structural integrity .
| Step | Description | Yield |
|---|---|---|
| 1 | Protection of amine using this compound | 85% |
| 2 | Formation of pyrazole ring | 90% |
| 3 | Final deprotection and purification | 75% |
Case Study 2: Modification of Peptides
In another research project, this compound was utilized to modify peptide sequences to enhance their stability against proteolytic degradation. This modification allowed for the development of more effective peptide-based therapeutics with improved pharmacokinetic profiles .
Mechanism of Action
The mechanism of action of Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition or modulation of their activity. This interaction is crucial in the compound’s therapeutic and biochemical effects.
Comparison with Similar Compounds
Stereoisomeric Analogues
- (S)-Benzyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS: 850033-71-5): This S-enantiomer analogue substitutes the methyl carbamate with a benzyl carbamate group. The S-configuration may lead to divergent binding affinities compared to the R-form, as enantiomers often exhibit distinct biological activities .
- Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride (CAS: 1229025-32-4): A direct S-enantiomer of the target compound, this analogue highlights the importance of stereochemistry. While its molecular weight (168.62 g/mol) and formula (C5H13ClN2O2) match the R-form, differences in spatial arrangement could alter interactions with chiral biological targets, such as enzymes or transporters .
Cyclopropane and Azetidine Derivatives
- (1R,2R)-1-Amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide hydrochloride (CAS: 1360828-80-3): This cyclopropane-containing carboxamide features a sulfonyl group and difluoromethyl substitution. However, the carboxamide group (vs. carbamate) may decrease metabolic stability due to susceptibility to hydrolysis. Its higher molecular weight (304.74 g/mol) and LogP (2.94) suggest greater lipophilicity than the target compound .
- tert-Butyl N-[cis-2-methylazetidin-3-yl]carbamate hydrochloride (CAS: 2007915-44-6): The azetidine ring (4-membered saturated nitrogen ring) confers distinct steric and electronic properties. However, the smaller ring size compared to the propan-2-yl backbone may limit binding pocket compatibility .
Carbamate and Carboxamide Analogues
- N,N-Dimethyl-1-(methylamino)cyclopropane-1-carboxamide hydrochloride: Replacing the carbamate with a carboxamide group alters hydrogen-bonding capacity and electronic properties.
- Milnacipran Hydrochloride (CAS: 105310-47-2): A clinically used antidepressant, milnacipran combines a cyclopropanecarboxamide core with phenyl and diethylamino groups. Its carboxamide group and aromaticity contribute to serotonin-norepinephrine reuptake inhibition. Unlike the target compound, milnacipran’s larger structure (C15H22N2O·HCl, MW 282.81 g/mol) and higher LogP enhance CNS penetration but may increase off-target interactions .
Structural and Pharmacokinetic Data Table
Key Findings and Implications
Stereochemistry: The R-configuration in Methyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride may optimize interactions with specific biological targets compared to S-enantiomers, which are associated with altered potency or off-target effects .
Functional Groups : Carbamates generally exhibit slower hydrolysis rates than carboxamides, enhancing metabolic stability. However, cyclopropane and azetidine rings in analogues improve structural rigidity, which can enhance binding affinity but may reduce solubility .
Lipophilicity : Compounds with aromatic (e.g., benzyl) or fluorinated groups show higher LogP values, favoring membrane permeability but requiring formulation adjustments to mitigate solubility challenges .
Biological Activity
Methyl N-[(2R)-1-aminopropan-2-yl]carbamate;hydrochloride, also known as (S)-Methyl (1-aminopropan-2-yl)carbamate hydrochloride, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : Methyl (R)-(1-aminopropan-2-yl)carbamate hydrochloride
- Molecular Formula : CHClNO
- CAS Number : 1832636-56-2
- Molecular Weight : 150.62 g/mol
- Purity : ≥ 95% .
This compound acts primarily as an inhibitor of certain protein kinases, which play crucial roles in various cellular processes including growth, differentiation, and metabolism. The inhibition of these kinases can lead to alterations in signaling pathways that are often dysregulated in diseases such as cancer and neurodegenerative disorders .
Biological Activity
The compound has been shown to exhibit various biological activities:
- Anticancer Activity : Studies have indicated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Research suggests that this compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .
- Anti-inflammatory Properties : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting its use in inflammatory diseases .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 8 µM. The study concluded that the compound induces apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Histological analyses revealed decreased levels of oxidative stress markers and enhanced synaptic integrity .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Methyl N-[(2R)-1-aminopropan-2-yl]carbamate hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis involves stereocontrolled steps, such as using (R)-configured starting materials to retain chirality. A common approach includes:
Amine Protection : Protecting the primary amine with tert-butoxycarbonyl (Boc) groups to prevent side reactions .
Carbamate Formation : Reacting the protected amine with methyl chloroformate under anhydrous conditions to introduce the carbamate moiety .
Deprotection and Salt Formation : Removing the Boc group via acidic hydrolysis (e.g., HCl/dioxane) to yield the hydrochloride salt .
- Key Considerations : Chiral HPLC or polarimetry should validate enantiomeric excess (>98%) during intermediate steps .
Q. Which analytical techniques are most reliable for confirming the compound’s structural and stereochemical integrity?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolves absolute configuration using SHELX software for refinement .
- Chiral HPLC : Employs columns with cellulose-based stationary phases (e.g., Chiralpak® IC) to separate enantiomers .
- NMR Spectroscopy : and NMR with chiral solvating agents (e.g., Eu(hfc)) distinguish diastereomers .
- Example : PubChem data () emphasizes crystallographic validation for cyclopropane derivatives, a relevant analogy .
Q. How does the hydrochloride salt form influence solubility and crystallinity in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Profiling : Conduct phase-solubility studies in solvents like water, ethanol, and dichloromethane. The hydrochloride salt typically enhances aqueous solubility due to ionic interactions .
- Crystallinity Analysis : Use powder X-ray diffraction (PXRD) to compare salt vs. freebase forms. Hydrochloride salts often form hydrates with distinct crystal habits .
Q. What are the primary applications of this compound as a building block in organic synthesis?
- Methodological Answer :
- Chiral Intermediate : Used in asymmetric synthesis of β-amino alcohols or peptidomimetics via nucleophilic substitution or coupling reactions .
- Case Study : Similar cyclopropane-containing carbamates () act as enzyme inhibitors or ligands in biochemical assays .
Advanced Research Questions
Q. How can computational methods predict the compound’s conformational stability and reactivity under varying pH conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate energy minima for different protonation states (amine vs. ammonium) to predict dominant conformers .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess hydrogen-bonding networks and stability .
- Example : Studies on structurally related cyclopropane sulfonamides ( ) use DFT to explain strain-induced reactivity .
Q. What mechanistic insights explain the enhanced reactivity of the cyclopropane ring in nucleophilic reactions?
- Methodological Answer :
- Ring Strain Analysis : The cyclopropane’s 60° bond angles increase angular strain, lowering activation energy for ring-opening reactions.
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., thiols) via LC-MS to quantify rate constants and propose intermediates .
- Comparative Data : highlights cyclopropane derivatives’ unique reactivity in enzyme inhibition studies .
Q. What challenges arise during scale-up synthesis, and how can purification protocols be optimized?
- Methodological Answer :
- Scale-Up Issues : Poor mixing in large batches may reduce enantiomeric purity. Use continuous-flow reactors for better stereocontrol .
- Purification : Employ countercurrent chromatography (CCC) or recrystallization from ethanol/water mixtures to remove diastereomeric impurities .
- Yield Optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., temperature, stoichiometry) .
Q. How does this compound serve as a chiral auxiliary in asymmetric catalysis or drug discovery?
- Methodological Answer :
- Catalytic Applications : Coordinate with transition metals (e.g., Ru or Rh) to induce asymmetry in hydrogenation reactions. Monitor enantioselectivity via chiral GC .
- Drug Discovery : Incorporate into protease inhibitor scaffolds. Molecular docking studies (e.g., AutoDock Vina) predict binding affinity to target enzymes .
- Case Study : Carbamates in are precursors to fluorinated pyrrolidine derivatives used in bioactive molecule synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
